molecular formula C11H14O3 B1605838 2-Isopropoxy-2-phenylacetic acid CAS No. 5394-87-6

2-Isopropoxy-2-phenylacetic acid

Cat. No. B1605838
CAS RN: 5394-87-6
M. Wt: 194.23 g/mol
InChI Key: JWSLLZBWSRRXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-2-phenylacetic acid is an organic compound with the chemical formula C12H16O3. It is also known as ibuprofen lysine or ibuprofen arginine. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is widely used for its analgesic, anti-inflammatory, and antipyretic properties.

Scientific Research Applications

2-Isopropoxy-2-phenylacetic acid has been extensively studied for its therapeutic effects in various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. It has also been shown to have anti-tumor and anti-metastatic properties. In addition, ibuprofen lysine is used as a prophylactic treatment for patent ductus arteriosus in premature infants.

Mechanism Of Action

2-Isopropoxy-2-phenylacetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain perception, and fever. By inhibiting COX enzymes, ibuprofen lysine reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

2-Isopropoxy-2-phenylacetic acid has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also inhibits the migration of immune cells to the site of inflammation. In addition, ibuprofen lysine has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.

Advantages And Limitations For Lab Experiments

2-Isopropoxy-2-phenylacetic acid is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it has some limitations, such as its poor solubility in water and its potential to cause gastrointestinal side effects in high doses.

Future Directions

There are several future directions for the research on 2-Isopropoxy-2-phenylacetic acid. One area of research is to develop more potent and selective COX inhibitors that have fewer side effects. Another area of research is to investigate the potential of ibuprofen lysine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, there is a need for more studies to investigate the molecular mechanisms underlying the anti-tumor and anti-metastatic effects of ibuprofen lysine.

properties

IUPAC Name

2-phenyl-2-propan-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSLLZBWSRRXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277094
Record name 2-ISOPROPOXY-2-PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-2-phenylacetic acid

CAS RN

5394-87-6
Record name NSC837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ISOPROPOXY-2-PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-(propan-2-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Isopropoxy-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Isopropoxy-2-phenylacetic acid
Reactant of Route 5
2-Isopropoxy-2-phenylacetic acid
Reactant of Route 6
2-Isopropoxy-2-phenylacetic acid

Citations

For This Compound
1
Citations
HF Lee, CM Lacbay, R Boutin, AN Matralis… - Journal of Medicinal …, 2022 - ACS Publications
Novel analogues of C-2-substituted thienopyrimidine-based bisphosphonates (C2-ThP-BPs) are described that are potent inhibitors of the human geranylgeranyl pyrophosphate …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.